β-Tocopherol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-Tocopherol-d3: is a deuterated form of β-tocopherol, a member of the vitamin E family. Vitamin E is a group of eight fat-soluble compounds that include four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). These compounds are known for their antioxidant properties, which help protect cells from oxidative damage. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and the tracking of vitamin E in biological systems .

作用機序

Target of Action

β-Tocopherol-d3, like other forms of tocopherol, primarily targets lipid bilayers . It is a lipophilic antioxidant that protects polyunsaturated fatty acids from peroxidation reactions . It is also associated with lipoproteins and fat deposits .

Mode of Action

This compound acts as a radical scavenger . It functions as an electrophilic center that can trap reactive oxygen and nitrogen species . This antioxidant property is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Biochemical Pathways

The biosynthesis of this compound occurs mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

Tocotrienols, which are structurally similar to tocopherols, are detectable at appreciable levels in the plasma after supplementation . The unsaturated chain of tocotrienols allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver . This might also be applicable to this compound.

Result of Action

The primary result of this compound action is the protection of lipid structures from oxidative damage . It blocks the proliferation of lipid peroxidation in membranes at the expense of a hydrogen atom provided to the lipid peroxyl radicals . This antioxidant action is crucial for maintaining the integrity of cellular structures and functions.

Action Environment

The action of this compound can be influenced by various environmental factors. Its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these influences can provide insights into the optimal conditions for the action of this compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of β-tocopherol-d3 typically involves the incorporation of deuterium into the β-tocopherol molecule. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in β-tocopherol with deuterium atoms using deuterated reagents under specific conditions.

Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of β-tocopherol. This ensures that the final product is labeled with deuterium at specific positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Chromatographic Purification: High-performance liquid chromatography (HPLC) is often used to purify the synthesized this compound, ensuring that it meets the required standards for research and industrial applications

化学反応の分析

Types of Reactions: β-Tocopherol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is significant in its antioxidant activity.

Reduction: The quinone form can be reduced back to this compound, completing the redox cycle.

Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Various metal catalysts can be used to facilitate hydrogen-deuterium exchange reactions.

Major Products:

Tocopherol Quinone: Formed during oxidation.

Reduced this compound: Formed during reduction reactions

科学的研究の応用

Chemistry: β-Tocopherol-d3 is used in studies involving the synthesis and characterization of deuterated compounds. Its stable isotope labeling helps in understanding reaction mechanisms and metabolic pathways.

Biology: In biological research, this compound is used to study the metabolism and distribution of vitamin E in living organisms. It helps in tracking the absorption, transport, and storage of vitamin E in tissues.

Medicine: this compound is used in clinical studies to investigate the role of vitamin E in preventing and treating diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders. Its antioxidant properties are of particular interest in these studies.

Industry: In the food and cosmetic industries, this compound is used as an antioxidant to extend the shelf life of products by preventing oxidative damage .

類似化合物との比較

α-Tocopherol: The most biologically active form of vitamin E, known for its potent antioxidant properties.

γ-Tocopherol: Has unique anti-inflammatory properties and is more effective in trapping reactive nitrogen species.

δ-Tocopherol: Known for its strong antioxidant activity in vitro.

Uniqueness of β-Tocopherol-d3: this compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. Its antioxidant activity is comparable to other tocopherols, but its deuterated form allows for precise tracking and analysis in research applications .

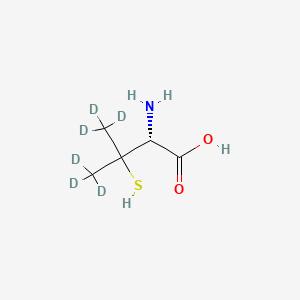

特性

CAS番号 |

936230-75-0 |

|---|---|

分子式 |

C28H48O2 |

分子量 |

419.708 |

IUPAC名 |

(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |

InChIキー |

WGVKWNUPNGFDFJ-SUWCBTSWSA-N |

SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |

同義語 |

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3; (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3; (R,R,R)-β-Tocopherol-d3; D-β-Tocopherol-d3; d-β-Tocopherol-d3; β-D-Tocopherol-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)

![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)